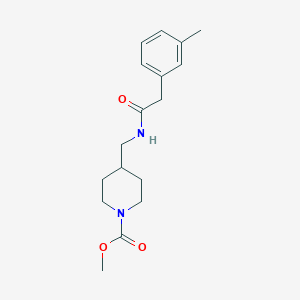

Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[[2-(3-methylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-13-4-3-5-15(10-13)11-16(20)18-12-14-6-8-19(9-7-14)17(21)22-2/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVNCYQIBUHAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate, identified by its CAS number 1235015-17-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 304.4 g/mol. The structure features a piperidine ring substituted with an acetamido group and an m-tolyl moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A notable study reported the synthesis and evaluation of TASIN analogs, which include similar structural motifs and demonstrated potent activity against colon cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine ring significantly affect potency, suggesting that the m-tolyl substitution may enhance anticancer activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Piperidine derivatives have shown varying degrees of antibacterial and antifungal activities. For example, some related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of electron-donating or electron-withdrawing groups on the piperidine ring has been linked to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies for this compound suggest that the positioning and nature of substituents on the piperidine ring significantly influence its biological activity. Key observations include:

- Substituent Effects : The introduction of m-tolyl and acetamido groups enhances solubility and interaction with biological targets.

- Piperidine Modifications : Variations in the piperidine structure can lead to substantial changes in pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) .

Case Studies

- Anticancer Efficacy : In a study assessing the cytotoxic effects of piperidine derivatives on colon cancer cells, it was found that specific modifications led to improved selectivity and potency against cancerous cells while minimizing toxicity to normal cells .

- Antimicrobial Testing : A series of piperidine derivatives were tested against various bacterial strains, demonstrating that substitutions at specific positions on the aromatic rings can significantly enhance antibacterial activity, with MIC values indicating effective inhibition at low concentrations .

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate exhibit significant antibacterial properties. For instance, a series of synthesized piperidine derivatives demonstrated notable inhibition against Staphylococcus aureus, with IC50 values ranging from 0.5 to 1.5 µg/mL. This suggests potential applications in developing new antibacterial agents .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. In particular, it showed strong inhibition of urease with an IC50 value of 0.63 µM. This property indicates its potential therapeutic use in treating conditions associated with elevated urea levels, such as certain types of kidney disorders .

Anticancer Potential

Research has highlighted the anticancer potential of compounds related to this compound. Studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Hypoglycemic Effects

Preliminary studies suggest that the compound may possess hypoglycemic effects, making it a candidate for further investigation in diabetes management. The mechanisms behind this activity may involve enhancing insulin sensitivity or modulating glucose metabolism .

Case Study 1: Antibacterial Efficacy

In a comprehensive study evaluating the antibacterial efficacy of piperidine derivatives, this compound was among those tested against Staphylococcus aureus. The results demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition highlighted the compound's ability to inhibit urease effectively. This finding supports its potential application in treating conditions related to urea metabolism, such as renal failure or hyperurecemia .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and acetamido groups are primary sites for hydrolysis:

| Reaction Type | Conditions | Products | Key Citations |

|---|---|---|---|

| Ester Hydrolysis | NaOH (aq.), reflux | 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylic acid | |

| Amide Hydrolysis | HCl (conc.), H₂O, 100°C | 2-(m-tolyl)acetic acid + 4-(aminomethyl)piperidine-1-carboxylate |

-

Mechanistic Notes :

-

Ester saponification proceeds via nucleophilic acyl substitution, forming a carboxylate salt under basic conditions.

-

Acidic hydrolysis of the acetamido group generates a free amine and carboxylic acid.

-

Nucleophilic Substitutions

The piperidine nitrogen and ester carbonyl are reactive toward nucleophiles:

-

Stereochemical Considerations : Alkylation at the piperidine nitrogen retains the ring’s chair conformation but increases steric bulk .

Reduction and Oxidation

Selective reduction/oxidation enables functional group interconversion:

| Reaction Type | Reagents/Conditions | Products | Key Citations |

|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, 0°C → RT | N-(2-(m-tolyl)ethyl)piperidine-4-methanamine + methanol | |

| m-Tolyl Oxidation | KMnO₄, H₂SO₄, Δ | 3-carboxyphenyl derivative |

-

Challenges : Over-oxidation of the piperidine ring is avoided using mild conditions.

Electrophilic Aromatic Substitution

The m-tolyl group undergoes regioselective electrophilic attacks:

| Reaction Type | Reagents/Conditions | Products | Regioselectivity | Key Citations |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-methyl-5-nitrobenzene derivative | Para to methyl | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 3-methyl-5-sulfobenzenesulfonic acid | Meta to methyl |

-

Directing Effects : The methyl group activates the ring, favoring para substitution due to steric hindrance at ortho positions.

Cyclization and Ring-Opening

Intramolecular reactions exploit proximity effects:

| Reaction Type | Conditions | Products | Key Citations |

|---|---|---|---|

| Lactam Formation | PCl₅, Δ → H₂O | Six-membered lactam via amide cyclization | |

| Piperidine Ring-Opening | HBr (48%), reflux | Linear amine hydrobromide salt |

-

Thermodynamic Control : Lactamization is favored in anhydrous conditions to prevent hydrolysis.

Cross-Coupling Reactions

The m-tolyl group participates in metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Products | Key Citations |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-arylated piperidine analogs |

Q & A

What are the established synthetic routes for Methyl 4-((2-(m-tolyl)acetamido)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Basic:

The compound is typically synthesized via multi-step routes involving:

- Coupling reactions : For example, amide bond formation between a piperidine-carboxylate intermediate (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) and m-tolylacetic acid derivatives using coupling agents like EDCI/HOBt .

- Protection/deprotection strategies : tert-Butyl or benzyl groups are often used to protect reactive sites, with final deprotection under acidic conditions (e.g., HCl in dioxane) .

Advanced:

Optimizing yield requires addressing:

- Temperature control : Elevated temperatures during coupling (e.g., 40–50°C) improve reaction rates but may increase side-product formation.

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while methanol/water mixtures facilitate crystallization .

- Catalyst use : Palladium catalysts (e.g., Pd/C) are critical for hydrogenolysis steps in deprotection .

How can researchers characterize the purity and structural integrity of this compound?

Basic:

Standard analytical methods include:

- NMR spectroscopy : H and C NMR to confirm the presence of m-tolyl (aromatic protons at δ 6.8–7.2 ppm) and piperidine-carboxylate moieties (N-CH at δ 3.0–3.5 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% target peak area) .

Advanced:

For complex impurities:

- High-resolution mass spectrometry (HRMS) : Identifies exact mass deviations (e.g., Δ < 2 ppm) to detect hydrolyzed by-products (e.g., free carboxylic acid derivatives) .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine ring or acetamido linkage .

What are the stability considerations for this compound under various storage and experimental conditions?

Basic:

- Storage : Store at 2–8°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the methyl ester or acetamide groups .

- Light sensitivity : Protect from UV exposure to avoid photodegradation of the m-tolyl moiety .

Advanced:

- pH-dependent stability : The compound degrades rapidly in acidic (pH < 3) or alkaline (pH > 10) conditions, forming hydrolyzed products. Buffered solutions (pH 6–7) are recommended for in vitro assays .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals a melting point range of 120–125°C, with decomposition above 200°C .

How can researchers resolve contradictions in biological activity data for this compound?

Basic:

- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC values .

- Solubility checks : Use DMSO stock solutions (<1% v/v) to avoid solvent interference in cellular assays .

Advanced:

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., de-esterified derivatives) that may contribute to observed bioactivity .

- Target engagement studies : Surface plasmon resonance (SPR) or thermal shift assays validate direct binding to purported targets (e.g., enzymes or receptors) .

What strategies are recommended for modifying the compound to enhance pharmacological properties?

Basic:

- Bioisosteric replacement : Substitute the m-tolyl group with halogenated aromatics (e.g., 3-chlorophenyl) to improve metabolic stability .

- Ester prodrugs : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity .

Advanced:

- Conformational restriction : Introduce cyclic constraints (e.g., spiro-piperidine derivatives) to reduce off-target interactions .

- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase binders to enable targeted protein degradation .

How should researchers handle discrepancies in reported solubility data?

Basic:

- Solvent screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry or UV-Vis spectroscopy .

- Co-solvent systems : Use cyclodextrin complexes or lipid-based formulations to improve aqueous solubility .

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.